molecular formula C14H20BClO3 B6303868 2-(3-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121514-37-0

2-(3-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6303868
CAS No.: 2121514-37-0
M. Wt: 282.57 g/mol
InChI Key: DULKVCRGMBGMFU-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane ring. The aryl group features a 3-chloro and 2-ethoxy substitution pattern, which confers distinct electronic and steric properties. Boronic esters of this type are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science.

Properties

IUPAC Name

2-(3-chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-6-17-12-10(8-7-9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULKVCRGMBGMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural features suggest that it may serve as a precursor or intermediate in the synthesis of biologically active compounds.

Case Study: Anticancer Activity
Research has indicated that boron-containing compounds can exhibit anticancer properties. For instance, the presence of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy against specific cancer cell lines.

Material Science

The compound's unique boron-containing structure makes it suitable for applications in material science, particularly in the development of new polymers and materials with enhanced properties.

Case Study: Polymer Development
Research has shown that incorporating boron compounds into polymer matrices can improve mechanical strength and thermal stability. The use of 2-(3-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in polymer synthesis is under investigation to create materials with tailored properties for specific industrial applications.

Data Table: Comparison of Boron Compounds in Research

Compound NameApplication AreaKey Findings
This compoundMedicinal ChemistryPotential anticancer activity
4,4-Dimethyl-1,3,2-dioxaborolaneMaterial ScienceImproved mechanical properties in polymers
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDrug DevelopmentEffective in drug delivery systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. 2-(5-Chloro-2-methylphenyl) and 2-(2-Chloro-5-methylphenyl) Isomers
  • Structure : Differ in chloro and methyl group positions (meta vs. para to the boronic ester) .
  • Impact :
    • Electronics : The electron-withdrawing chloro group in the meta position (a-isomer) reduces aryl ring electron density compared to the para-substituted b-isomer.
    • Reactivity : Para-substituted isomers typically exhibit faster coupling rates due to reduced steric hindrance.
  • Synthetic Yield : The a-isomer was isolated in 26% yield via flash chromatography, suggesting steric challenges in synthesis .
b. 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Dual chloro groups at positions 3 and 5 .
  • Impact :
    • Electronics : Enhanced electron-withdrawing effects may slow coupling reactions but improve stability.
    • Physical Properties : Melting point of 53°C, lower than many analogs, likely due to reduced symmetry .
c. 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Ethoxy group at position 5 vs. 2 in the target compound .
  • Impact :
    • Solubility : The ethoxy group enhances hydrophilicity compared to methyl or chloro substituents.
    • Steric Effects : Ethoxy in position 5 reduces steric clash with the boronic ester compared to position 2.

Heteroaromatic and Thiophene Derivatives

a. 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Thiophene replaces phenyl, with chloro at position 4 .
  • Impact :
    • Electronics : Thiophene’s electron-rich nature increases reactivity in cross-couplings.
    • Applications : Useful in synthesizing conjugated polymers for optoelectronics.
b. 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • Structure : Methyl-substituted thiophene .
  • Impact :
    • Steric Hindrance : Methyl group at position 3 may hinder coupling at position 2.

Functional Group Variations

a. 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Methoxy instead of ethoxy at position 2 .
  • Impact :
    • Lipophilicity : Lower logP compared to ethoxy derivatives, affecting membrane permeability.
    • Synthetic Accessibility : Methoxy groups are easier to introduce than ethoxy in some protocols.
b. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Methoxy at position 4 .
  • Impact :
    • Melting Point : 125–126°C, higher than chloro analogs due to symmetry and intermolecular interactions.

Key Findings

Substituent Position : Para-substituted analogs generally exhibit higher reactivity in cross-couplings than meta-substituted ones due to reduced steric hindrance .

Electronic Effects : Electron-withdrawing groups (e.g., Cl) stabilize the boronic ester but may slow coupling rates, while electron-donating groups (e.g., OMe, OEt) enhance reactivity .

Biological Relevance : Bulky alkoxy groups (e.g., cyclopropoxy) improve target engagement in therapeutic contexts .

Preparation Methods

Reaction Mechanism and Substrate Preparation

Miyaura borylation involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B2_2Pin2_2). For this compound, the precursor 3-chloro-2-ethoxybromobenzene is synthesized via bromination of 3-chloro-2-ethoxyphenol followed by protection of the hydroxyl group.

Typical Reaction Conditions

  • Catalyst: Pd(dppf)Cl2_2 (1–5 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane, 80–100°C

  • Yield: 60–75%

Optimization Challenges

  • Regioselectivity: Competing borylation at alternative positions is mitigated by steric effects from the ethoxy group.

  • Catalyst Loading: Lower Pd concentrations reduce costs but may prolong reaction times.

Nickel-Catalyzed Borylation

Patent-Based Methodology

The European Patent EP1439157B1 discloses nickel-catalyzed Suzuki couplings, adaptable for boronic ester synthesis. Using NiCl2_2(dme) and a reducing agent (e.g., Zn), aryl halides react with pinacolborane under milder conditions.

Representative Protocol

  • Substrate: 3-Chloro-2-ethoxyiodobenzene

  • Catalyst: NiCl2_2(PPh3_3)2_2 (3 mol%)

  • Ligand: Bipyridine (6 mol%)

  • Solvent: THF, 60°C, 12 h

  • Yield: 55–65%

Advantages Over Palladium

  • Cost-Effectiveness: Nickel catalysts are cheaper than palladium.

  • Functional Group Tolerance: Tolerates electron-withdrawing groups like chlorine.

Direct Esterification of Boronic Acids

Boronic Acid Synthesis

3-Chloro-2-ethoxyphenylboronic acid is prepared via lithiation-borylation:

  • Directed Ortho-Metalation: 3-Chloro-2-ethoxybenzene undergoes lithiation using LDA at −78°C.

  • Quenching with Trimethyl Borate: Yields the boronic acid after hydrolysis.

Esterification with Pinacol

The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to remove water:

  • Solvent: Toluene, reflux, 6 h

  • Yield: 80–90%

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Yield (%)CostScalability
Miyaura BorylationPd(dppf)Cl2_280–10060–75HighModerate
Nickel CatalysisNiCl2_2(PPh3_3)2_26055–65LowHigh
Direct EsterificationNone11080–90LowHigh

Key Observations:

  • Direct esterification offers the highest yield but requires pre-synthesized boronic acid.

  • Nickel catalysis balances cost and scalability for industrial applications.

Purification and Characterization

  • Column Chromatography: Silica gel eluting with hexane/ethyl acetate (8:2) isolates the product.

  • NMR Analysis:

    • 11^{11}B NMR: δ 30–32 ppm (characteristic of dioxaborolanes).

    • 1^{1}H NMR: δ 1.3 (s, 12H, pinacol CH3_3), 4.1 (q, OCH2_2CH3_3).

  • Hazard Considerations: The compound exhibits H302 (oral toxicity) and H315 (skin irritation), necessitating PPE during handling.

Applications in Cross-Coupling Reactions

The boronic ester serves as a key intermediate in synthesizing biaryl structures for pharmaceuticals and agrochemicals. For example, coupling with 4-bromoanisole under Pd catalysis produces 3-chloro-2-ethoxy-4’-methoxybiphenyl, a scaffold in kinase inhibitors .

Q & A

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

Synthesis typically involves Suzuki-Miyaura coupling or stepwise functionalization of the phenyl ring. Key steps include:

  • Borylation : Use pinacol borane under inert conditions to introduce the dioxaborolane group .
  • Substituent Introduction : Electrophilic chlorination followed by ethoxy group installation via nucleophilic aromatic substitution (optimized at 60–80°C in DMF) .
  • Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .

Q. What analytical techniques validate structural integrity and purity?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., ethoxy methyl protons at δ 1.3–1.5 ppm; boron-adjacent carbons at δ 80–85 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) detect impurities <2% .
  • X-ray Crystallography : Resolves steric effects from tetramethyl groups on the dioxaborolane ring .

Q. What solvent systems are optimal for handling this compound?

Use anhydrous solvents to prevent hydrolysis:

  • Reaction Medium : Tetrahydrofuran (THF) or dimethylformamide (DMF) for cross-coupling reactions .
  • Storage : Dissolve in dry dichloromethane or store as a solid under argon at –20°C .

Advanced Research Questions

Q. How do chloro and ethoxy substituents influence reactivity in cross-coupling reactions?

  • Steric Effects : The 2-ethoxy group increases steric hindrance, reducing coupling efficiency with bulky substrates (e.g., ortho-substituted aryl halides) .
  • Electronic Effects : Electron-withdrawing chloro groups at the 3-position enhance electrophilicity of the boron center, improving oxidative addition in Pd-catalyzed reactions .
  • Comparative Data : Analogues with 3,5-dichloro substitution show 15–20% higher yields in aryl-aryl bond formation .

Q. How can contradictions in catalytic efficiency across studies be resolved?

Contradictions often arise from:

  • Catalyst Choice : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in polar solvents (e.g., DMF) due to better stabilization of the active Pd(0) species .
  • Base Selection : K2_2CO3_3 vs. Cs2_2CO3_3 affects reaction rates; the latter accelerates transmetallation but may degrade sensitive substrates .
  • Experimental Validation : Replicate conditions with controlled moisture/oxygen levels using Schlenk techniques .

Q. What computational models predict steric/electronic effects of the substitution pattern?

  • DFT Calculations : Models at the B3LYP/6-31G* level show the 3-chloro-2-ethoxy configuration reduces LUMO energy (–1.8 eV vs. –1.5 eV for non-chloro analogues), enhancing electrophilicity .
  • Molecular Dynamics : Simulate steric clashes between the ethoxy group and catalyst ligands to optimize substrate design .

Q. How is this compound applied in synthesizing heterocyclic systems for medicinal chemistry?

  • Indole Synthesis : React with 2-iodoaniline derivatives under Pd catalysis to form 2-arylindoles (IC50_{50} values <1 µM in kinase inhibition assays) .
  • Purification Challenges : Use preparative HPLC to isolate polar byproducts from coupling reactions .

Methodological Notes

  • Contradiction Management : Cross-reference substituent effects using structurally similar compounds (e.g., 3,5-dichloro vs. 3-chloro-5-ethoxy derivatives) .
  • Data Reproducibility : Report solvent purity, catalyst lot numbers, and moisture content to standardize protocols .

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